

Technical Guide: Crystal Engineering & Synthesis of Tri(pyridin-4-yl)amine

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Compound of Interest

Compound Name: Tri(pyridin-4-yl)amine

CAS No.: 153467-50-6

Cat. No.: B3069162

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Executive Summary: The Rigid Tecton

Tri(pyridin-4-yl)amine (CAS: 153467-50-6), often abbreviated as TpyA or 4-TPA, represents a critical class of rigid,

-symmetric ligands used in the construction of Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs).^[1]

Unlike its flexible analogue Tris(2-pyridylmethyl)amine (TPMA), which acts as a chelator, TpyA is a divergent tecton. Its three pyridyl nitrogen atoms point radially outward, making it an ideal 3-connected node for generating high-porosity networks. This guide explores its synthesis via Buchwald-Hartwig amination, its crystallographic behavior in "SIFSIX" MOF platforms, and its utility in pharmaceutical materials science.

Molecular Architecture & Crystallography

Geometric Analysis

The TpyA molecule features a central nitrogen atom bonded to three pyridine rings at the 4-position.

- Symmetry: Ideally

(propeller shape).
- Conformation: The pyridine rings are twisted relative to the central

plane to minimize steric repulsion between ortho-hydrogens. This twist creates inherent chirality in the conformer, though the bulk material is typically racemic.
- Electronic Character: The central nitrogen is planar (

), conjugating with the pyridine rings, rendering the central amine non-nucleophilic. The peripheral pyridyl nitrogens remain highly basic and available for coordination.

Crystal Structure of the Neat Solid

While TpyA is most famous as a ligand, its neat crystal structure reveals the challenges of packing rigid propellers.

- Packing Motif: TpyA typically crystallizes with solvent inclusion due to inefficient packing of the propeller shape.
- Interactions: The lattice is dominated by weak

hydrogen bonds and

stacking between offset pyridine rings.
- Polymorphism: Solvent choice (MeOH vs.

) strongly influences the resulting polymorph, often yielding solvates that desolvate to amorphous phases upon drying.

The "SIFSIX" Platform: A Crystallographic Benchmark

The most authoritative crystallographic data for TpyA comes from its incorporation into Anion-Pillared MOFs (APMOFs). The benchmark material is SIFSIX-Cu-TPA.

Parameter	Description
Formula	
Topology	ith-d (Interpenetrated) or pcu (Primitive Cubic) depending on synthesis.[2]
Role of TpyA	Acts as a 3-connected equatorial node.
Pore Size	Tunable (approx. 4–10 Å), ideal for small molecule drug encapsulation.
Significance	Exhibits benchmark capture selectivity due to the electrostatics of the pillars lining the pores.

Experimental Protocol: Synthesis

The synthesis of TpyA requires precision to ensure tri-substitution. The most reliable method is the Buchwald-Hartwig Cross-Coupling, which offers superior yields over traditional Ullmann coupling.

Reaction Scheme

Reagents: 4-Aminopyridine (Nucleophile) + 4-Bromopyridine HCl (Electrophile). Catalyst:

or

with Xantphos (Ligand). Base:

(Sodium tert-butoxide).[3]

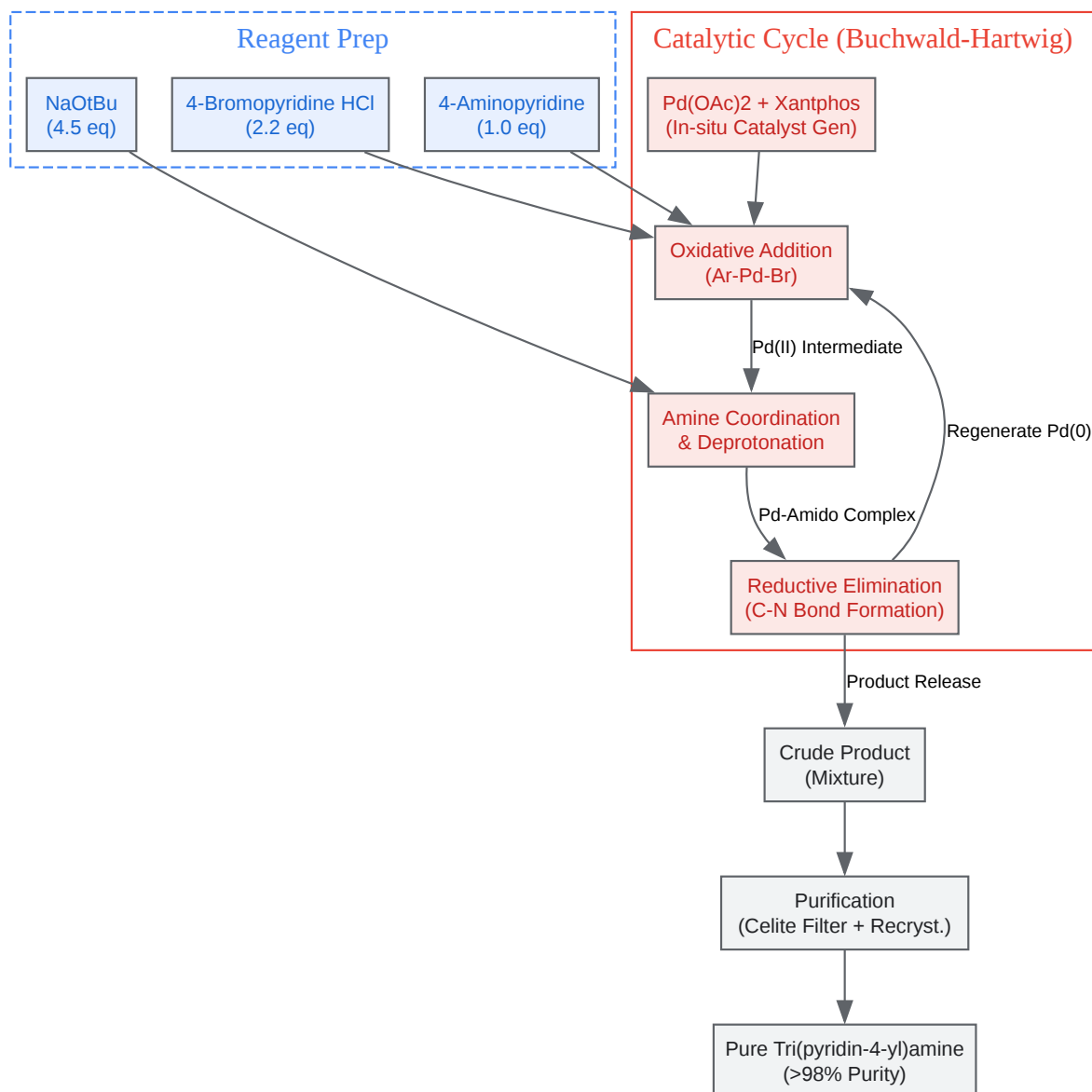
Step-by-Step Methodology

Validation: This protocol minimizes the formation of mono- and di-substituted byproducts (dipyridylamine).

- Preparation: Flame-dry a 250 mL Schlenk flask and cool under Argon flow.

- Charging: Add:
 - 4-Aminopyridine (10.0 mmol)
 - 4-Bromopyridine Hydrochloride (22.0 mmol) — Use slight excess.
 - (45.0 mmol) — Base must neutralize HCl salt and deprotonate amine.
 - Toluene (anhydrous, 100 mL).
- Degassing: Sparge the mixture with Argon for 20 minutes.
- Catalyst Addition: Rapidly add (5 mol%) and Xantphos (10 mol%) against positive Argon pressure.
- Reaction: Heat to 110°C (Reflux) for 24–48 hours. Monitor via TLC ().
- Work-up:
 - Cool to room temperature.[4]
 - Filter through a Celite pad to remove Pd black and inorganic salts.
 - Concentrate the filtrate under reduced pressure.[5]
- Purification: Recrystallize from hot Ethanol or perform column chromatography (Silica, Gradient).
- Yield Check: Expect 60–75% yield as an off-white/yellow solid.

Synthesis Workflow Diagram



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Caption: Optimized Buchwald-Hartwig synthesis workflow for **Tri(pyridin-4-yl)amine**.

Applications in Drug Development[5]

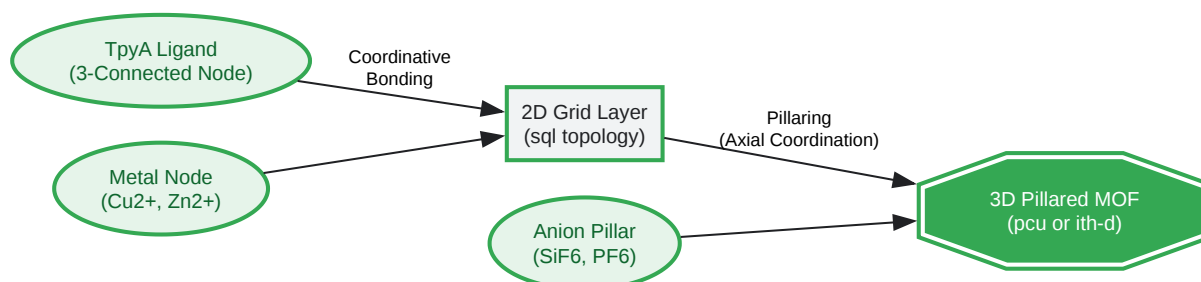
MOFs as Drug Delivery Vehicles

The primary utility of TpyA in pharma lies in its ability to form Bio-MOFs. The TpyA ligand is relatively non-toxic compared to heavy metal clusters, and its frameworks can be engineered for:

- **High Loading Capacity:** The void space in TpyA-based MOFs (like SIFSIX-Cu-TPA) can accommodate small molecule drugs (e.g., Ibuprofen, 5-Fluorouracil).
- **Controlled Release:** The interaction between the drug and the pyridyl nitrogen sites (via hydrogen bonding) allows for pH-responsive release kinetics.

Structural Logic of TpyA Frameworks

The following diagram illustrates how TpyA assembles into the "Pillared-Layer" topology used in drug delivery research.



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Caption: Assembly logic of TpyA into 3D porous frameworks (SIFSIX type) for guest encapsulation.

References

- **Structure & Topology:** Wu, X., et al. (2021).^{[1][2]} "Construction of the First Stable Tridentate Ligand-Based Anion-Pillared MOF." ACS Materials Letters. [Link](#)
- **Synthesis Protocol:** Paul, F., et al. (1994). "Palladium-catalyzed synthesis of triaryl amines." Journal of the American Chemical Society. [Link](#) (Foundational Buchwald-Hartwig reference)

adapted for pyridines).

- MOF Applications: Nugent, P., et al. (2013). "Porous materials with optimal adsorption thermodynamics and kinetics for CO₂ separation." Nature. [Link](#) (Contextualizes the SIFSIX platform).
- Ligand Properties: PubChem. "Tris(pyridin-4-yl)amine Compound Summary." [Link](#)

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